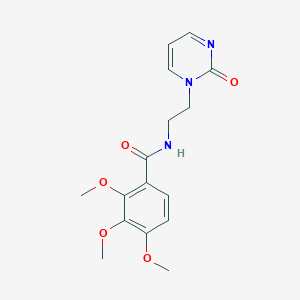

2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Description

2,3,4-Trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with three methoxy groups and a pyrimidinyl ethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

2,3,4-trimethoxy-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-22-12-6-5-11(13(23-2)14(12)24-3)15(20)17-8-10-19-9-4-7-18-16(19)21/h4-7,9H,8,10H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTMMHITCDGUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)NCCN2C=CC=NC2=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2,3,4-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the

Biological Activity

2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a compound of significant interest due to its potential biological activities. This aromatic amide features a benzene ring with three methoxy groups and is linked to a 2-oxopyrimidine moiety through an ethyl chain. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of 2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide can be represented as follows:

Anticancer Activity

Research indicates that compounds similar to 2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide exhibit notable anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit key proteins involved in cancer cell proliferation, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). In vitro studies reported IC50 values indicating potent cytotoxic effects against various cancer cell lines.

The mechanism of action for this compound may involve:

- Inhibition of angiogenesis : By targeting VEGFR-2, it may disrupt the formation of new blood vessels necessary for tumor growth.

- Microtubule disruption : Similar compounds have been observed to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in MCF-7 cells | |

| Angiogenesis | VEGFR-2 inhibition with IC50 ~ 65 nM | |

| Microtubule Disruption | Induction of G2/M phase arrest |

Detailed Case Studies

-

VEGFR-2 Inhibition Study

- A study on a related pyrimidine derivative demonstrated significant inhibition of VEGFR-2 with an IC50 value of 65 nM. This compound also showed selective cytotoxicity against HepG2 and MCF-7 cancer cells, with IC50 values of 21 μM and 26 μM respectively, indicating its potential as a lead compound for further development in cancer therapy .

-

Microtubule Dynamics

- Another investigation into the structural analogs revealed that they could acylate specific amino acids in β-tubulin, leading to microtubule depolymerization. This effect was linked to the induction of anoikis in tumor cells, emphasizing the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.